1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea
Description
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-3-[2-[(6-pyrrol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-18(23-13-3-4-14-15(9-13)27-12-26-14)20-6-5-19-16-10-17(22-11-21-16)24-7-1-2-8-24/h1-4,7-11H,5-6,12H2,(H,19,21,22)(H2,20,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNVWQQYRFCERMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NCCNC3=CC(=NC=N3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article delves into the synthesis, biological mechanisms, and research findings associated with this compound, providing a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a complex structure combining pyrrole and pyrimidine rings with a benzo[d][1,3]dioxole moiety. Its synthesis typically involves multi-step organic reactions:
- Formation of the Pyrimidine Ring : This is achieved through condensation reactions using precursors like 4-chloropyrimidine.
- Introduction of the Aminoethyl Group : Nucleophilic substitution reactions introduce the aminoethyl group.
- Formation of the Urea Moiety : The final step involves reacting an intermediate with an isocyanate to form the urea linkage.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may modulate enzyme activity or receptor signaling pathways, leading to various therapeutic effects. For instance, it has been studied for its potential as an anticancer agent by inhibiting critical pathways involved in tumor growth .
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant anticancer activities. For example, derivatives containing pyrrole and pyrimidine rings have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific interactions at the molecular level often involve hydrogen bonding and hydrophobic interactions with target proteins .
Antimicrobial Activity
Preliminary studies suggest that this compound may also possess antimicrobial properties. Its structural components allow for potential interactions with bacterial enzymes, inhibiting their function and leading to bactericidal effects. This aspect is crucial for developing new antibiotics amid rising antibiotic resistance .
Research Findings
Numerous studies have investigated the biological activities of related compounds, providing insights into their potential applications:
Case Studies
Recent case studies have illustrated the efficacy of compounds structurally similar to 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea:
- Anticancer Efficacy : A study on a related pyrimidine derivative showed IC50 values indicating potent cytotoxicity against various cancer cell lines, supporting further investigation into this compound's potential as an anticancer agent .
- Enzyme Inhibition : Research on enzyme inhibitors revealed that modifications on the benzo[d][1,3]dioxole moiety significantly enhanced binding affinity to target proteins, suggesting that similar modifications could enhance the activity of our compound .
Scientific Research Applications
1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea exhibits a range of biological activities:
Anticancer Properties : Preliminary studies indicate that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways associated with cell growth and apoptosis.
Anti-inflammatory Effects : The compound shows potential in reducing inflammation by inhibiting pro-inflammatory cytokines.
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea typically involves multi-step organic synthesis. Key steps include:
- Formation of the Pyrimidine Ring : Starting from a suitable pyrimidine precursor, the pyrimidine ring is constructed through cyclization reactions.
- Introduction of the Pyrrole Group : The pyrrole group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
- Attachment of the Aminoethyl Chain : The aminoethyl chain is attached to the pyrimidine ring through nucleophilic substitution reactions.
- Formation of the Urea Moiety : The final step involves the formation of the urea moiety through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
- Use of continuous flow reactors.
- Implementation of green chemistry principles to enhance efficiency and sustainability.
Case Studies and Research Findings
Research has highlighted several promising applications for this compound:
Anticancer Research
Studies have shown that derivatives similar to 1-(2-((6-(1H-pyrrol-1-yl)pyrimidin-4-yl)amino)ethyl)-3-(benzo[d][1,3]dioxol-5-yl)urea exhibit significant anticancer activity by targeting specific kinases involved in tumor growth. For instance, compounds with similar structural motifs have been documented to inhibit cell proliferation in breast cancer cell lines by modulating MAPK/ERK signaling pathways .
Anti-inflammatory Applications
Research indicates that this compound may also serve as an effective anti-inflammatory agent. Studies involving animal models have demonstrated its ability to reduce edema and inflammatory markers significantly when administered in appropriate dosages .
Comparison with Similar Compounds
Table 1: Key Structural and Pharmacological Features of Selected Compounds
Substituent Effects on Bioactivity
- Benzodioxole vs. Fluorophenyl : The target compound’s benzodioxole group () offers metabolic stability compared to fluorophenyl groups in Examples 33 and 64 (), which may confer higher lipophilicity and varied target engagement .
- Pyrrole vs.
- Urea Linkage : All compounds share a urea backbone, but substituents like sulfonyl groups in ’s compound introduce steric and electronic variations, impacting binding affinity .
Pharmacokinetic and Physicochemical Properties
- Solubility : Piperazine-containing derivatives () exhibit enhanced aqueous solubility due to basic nitrogen atoms, whereas the target compound’s benzodioxole may reduce solubility but improve membrane permeability .
- Thermal Stability: Example 33 () has a melting point of 303–306°C, suggesting high crystallinity, while the target compound’s properties remain unreported but may vary due to flexible ethylamino linker .
Mechanistic Insights
- Kinase Inhibition: Fluorophenyl-chromenone derivatives (Examples 33, 64) are linked to tyrosine kinase inhibition, while the target compound’s pyrrole-pyrimidine core may target serine/threonine kinases .
- DNA/Enzyme Interactions : ’s compound, with a rigid tetrahydrofuran ring, could intercalate DNA or inhibit topoisomerases, contrasting with the target’s likely protein-targeted activity .
Q & A
Q. What are the common synthetic routes for preparing urea derivatives with pyrrolo-pyrimidine and benzodioxole moieties?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as:
- Step 1 : Coupling a pyrrolo-pyrimidine intermediate (e.g., 6-(1H-pyrrol-1-yl)pyrimidin-4-amine) with an ethylenediamine derivative via nucleophilic substitution .
- Step 2 : Introducing the benzodioxol-5-yl group through urea formation using phosgene or carbodiimide-mediated coupling. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical for yield optimization .
- Purification : Column chromatography (e.g., ethyl acetate/hexane gradients) or recrystallization from ethanol-DMF mixtures .
Q. How can researchers characterize the structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions (e.g., benzodioxole protons at δ 6.8–7.2 ppm, pyrimidine carbons at δ 150–160 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated [M+H] for CHNO: 420.1668) .
- Infrared Spectroscopy (FTIR) : Identify urea C=O stretches (~1640–1680 cm) and benzodioxole C-O-C vibrations (~1250 cm) .
Advanced Research Questions
Q. What strategies can resolve low yields in the final urea coupling step?
- Methodological Answer :
- Optimize Reaction Conditions :
- Use coupling agents like HATU or EDCI with DMAP catalysis to enhance reactivity .
- Test solvents with high polarity (e.g., DMSO or acetonitrile) to stabilize intermediates .
- Troubleshooting Contradictions :
- If competing side reactions occur (e.g., amine oxidation), employ inert atmospheres (N) or lower temperatures (0–5°C) .
- Monitor reaction progress via TLC or LC-MS to isolate kinetic vs. thermodynamic products .
Q. How can computational modeling guide the design of analogs with improved binding affinity?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to predict interactions with biological targets (e.g., kinases or GPCRs). Focus on hydrogen bonding between the urea moiety and active-site residues .
- QSAR Analysis : Corlate substituent electronic properties (Hammett σ values) with experimental IC data to prioritize analogs .
- Validate Hypotheses : Synthesize top candidates and compare predicted vs. observed binding using SPR or ITC .
Q. What experimental approaches address discrepancies in biological activity across studies?
- Methodological Answer :
- Standardize Assay Conditions :
- Control variables like buffer pH (e.g., ammonium acetate pH 6.5 ), DMSO concentration (<1%), and cell passage number.
- Data Triangulation :
- Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular inhibition).
- Replicate studies with independent batches of the compound to rule out synthesis variability .
Q. How can researchers integrate this compound into a broader pharmacological framework?
- Methodological Answer :
- Mechanistic Studies :
- Perform target deconvolution via CRISPR-Cas9 screens or affinity pull-down assays .
- Theoretical Linkage :
- Align findings with established pathways (e.g., MAPK/ERK for oncology applications) and use pathway enrichment analysis to identify secondary targets .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
